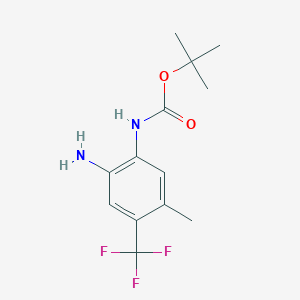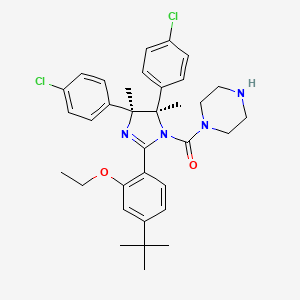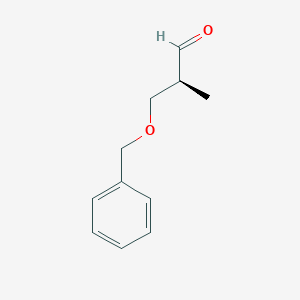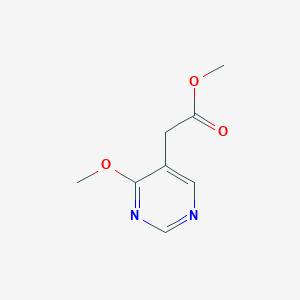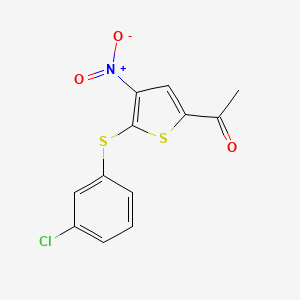
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone is a complex organic compound with a unique structure that includes a chlorophenylsulfanyl group, a nitro group, and a thienyl ring
Vorbereitungsmethoden
The synthesis of 1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves several steps. One common synthetic route includes the reaction of 3-chlorophenylsulfanyl with 4-nitro-2-thienyl ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various pathways, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(5-((3-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be compared with other similar compounds, such as:
1-[5-(3-Bromophenylsulfanyl)-4-nitro-2-thienyl]ethanone: Similar structure but with a bromine atom instead of chlorine.
1-[5-(3-Methylphenylsulfanyl)-4-nitro-2-thienyl]ethanone: Similar structure but with a methyl group instead of chlorine.
Eigenschaften
Molekularformel |
C12H8ClNO3S2 |
|---|---|
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
1-[5-(3-chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8ClNO3S2/c1-7(15)11-6-10(14(16)17)12(19-11)18-9-4-2-3-8(13)5-9/h2-6H,1H3 |
InChI-Schlüssel |
SKASZNCVMVAYGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(S1)SC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Triethoxysilyl)propyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B8500826.png)
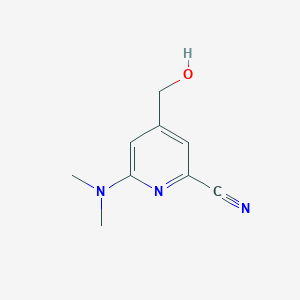
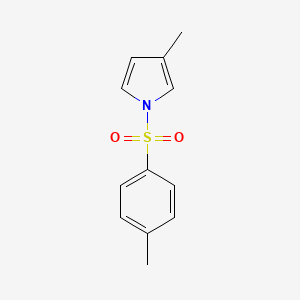

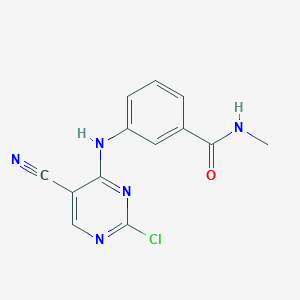
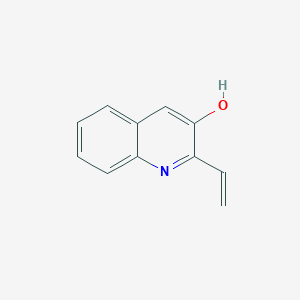
![2-Cyano-1-[4-(2-propenyloxy)phenyl]ethanone](/img/structure/B8500871.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-3-(methoxymethyl)-n-methyl-](/img/structure/B8500877.png)
